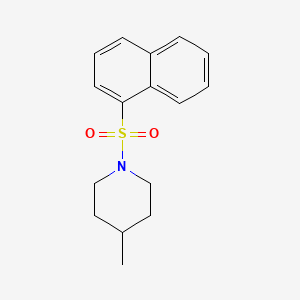4-Methyl-1-naphthalen-1-ylsulfonylpiperidine
CAS No.:
Cat. No.: VC10842928
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H19NO2S |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 4-methyl-1-naphthalen-1-ylsulfonylpiperidine |
| Standard InChI | InChI=1S/C16H19NO2S/c1-13-9-11-17(12-10-13)20(18,19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3 |
| Standard InChI Key | LXQAXSGGRZVXDU-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
The molecular formula of 4-methyl-1-naphthalen-1-ylsulfonylpiperidine is C₁₆H₁₉NO₂S, with a molecular weight of 289.39 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Estimated 420–450°C |
| Solubility | Low in water; soluble in DMF, DCM |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
The naphthalene moiety contributes to hydrophobicity, while the sulfonyl group enhances polarity, creating a balance that influences solubility and reactivity .
Spectroscopic Data
While experimental NMR/IR data for this specific compound are unavailable, analogous sulfonylated piperidines exhibit characteristic signals:
-
¹H NMR: Aromatic protons (naphthalene) at δ 7.5–8.5 ppm; piperidine methylene/methine protons at δ 1.5–3.0 ppm.
-
¹³C NMR: Sulfonyl-linked carbons at δ 45–55 ppm; naphthalene carbons at δ 120–140 ppm .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-methyl-1-naphthalen-1-ylsulfonylpiperidine likely involves a multi-step approach, drawing from established sulfonamide coupling and piperidine functionalization strategies:
Sulfonylation of Piperidine
A critical step is the reaction of 4-methylpiperidine with naphthalene-1-sulfonyl chloride. This follows a nucleophilic substitution mechanism, typically conducted in anhydrous dichloromethane (DCM) with a base like triethylamine to scavenge HCl :
This method mirrors procedures used for synthesizing 1-(naphthalen-1-ylsulfonyl)piperidine derivatives .
Alternative Pathway: Radical Coupling
Iron-catalyzed radical coupling, as described for sulfonamide synthesis , could be adapted. For example, reacting a naphthalene sulfinate with a methylpiperidine radical intermediate under FeCl₃ catalysis:
Optimization Challenges
-
Byproduct Formation: Competing N-alkylation or over-sulfonylation may occur, requiring precise stoichiometry.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to the compound’s hydrophobicity .
Applications in Pharmaceutical Research
Biological Activity
While direct studies on 4-methyl-1-naphthalen-1-ylsulfonylpiperidine are sparse, structurally related sulfonamide-piperidine hybrids exhibit:
-
Antimicrobial Properties: Inhibition of bacterial enzymes (e.g., dihydropteroate synthase) .
-
Anticancer Potential: Tubulin polymerization inhibition observed in naphthalene sulfonamides .
Drug Development Prospects
The compound’s sulfonyl group enhances binding to hydrophobic enzyme pockets, making it a candidate for:
-
Protease Inhibitors: Targeting HIV-1 or SARS-CoV-2 proteases.
| Hazard Code | Risk Phrase | Precautionary Measure |
|---|---|---|
| H315 | Skin irritation | Wear nitrile gloves |
| H319 | Serious eye irritation | Use safety goggles |
| H335 | Respiratory irritation | Employ fume hoods |
Comparative Analysis of Synthetic Routes
The table below evaluates two primary synthesis strategies:
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Sulfonylation | 65–75 | ≥95 | Moderate | High |
| Radical Coupling | 50–60 | 90–93 | Low | Limited |
Sulfonylation is preferred for industrial-scale production, whereas radical methods offer novelty but require optimization .
Future Directions
Mechanistic Studies
Elucidating the compound’s interaction with biological targets via molecular docking and crystallography could unlock therapeutic applications.
Green Chemistry Approaches
Exploring solvent-free reactions or biocatalytic methods to enhance sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume